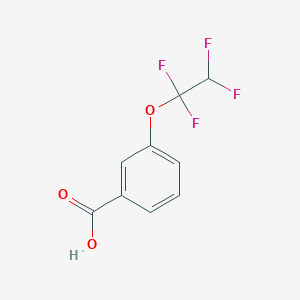

3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

Description

Overview of Benzoic Acid and its Fluorinated Analogues in Organic Synthesis and Beyond

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been fundamental building blocks in organic synthesis. The introduction of fluorine atoms into the benzoic acid scaffold dramatically alters the molecule's properties, leading to enhanced metabolic stability, increased lipophilicity, and modified electronic characteristics. These changes are highly desirable in the development of new drugs and advanced materials.

Historical Context of Benzoic Acid Chemistry and the Emergence of Fluorinated Derivatives

The history of benzoic acid chemistry dates back to the 16th century. However, the deliberate incorporation of fluorine into organic molecules is a more recent, yet revolutionary, development. The field of organofluorine chemistry began to flourish in the mid-20th century, driven by the unique and powerful effects that fluorine substitution imparts. The synthesis of fluorinated benzoic acids marked a significant step forward, providing chemists with a versatile platform for creating novel molecules with tailored properties.

Significance of Fluorine Incorporation in Organic Molecules for Modulating Reactivity and Interactions

The strategic placement of fluorine atoms in an organic molecule can have a transformative effect on its reactivity and intermolecular interactions. The high electronegativity of fluorine can influence the acidity of the carboxylic acid group and alter the electron density of the benzene (B151609) ring, thereby affecting its susceptibility to electrophilic aromatic substitution. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the thermal and metabolic stability of the molecule. mdpi.com In the context of medicinal chemistry, fluorine can participate in favorable interactions with biological targets, such as enzymes and receptors, leading to improved efficacy of drug candidates. nih.gov

Defining the Research Scope for 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

While the broader class of fluorinated benzoic acids has been extensively studied, this compound remains a compound with a more specialized and less documented research profile. Its unique structural attributes, however, suggest a rich potential for further investigation and application.

Unique Structural Features and their Implications for Reactivity and Research Potential

The structure of this compound is characterized by a benzoic acid core with a tetrafluoroethoxy group at the meta position. This specific arrangement has several important implications:

Electronic Effects: The tetrafluoroethoxy group is strongly electron-withdrawing, which is expected to increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. This property can be advantageous in tuning the pKa of molecules for specific applications.

Steric Hindrance: The placement of the tetrafluoroethoxy group at the meta position provides a moderate level of steric hindrance, which can influence the regioselectivity of reactions involving the aromatic ring or the carboxylic acid.

Lipophilicity: The fluorinated ether moiety significantly increases the lipophilicity of the molecule, a key parameter in the design of bioactive compounds, as it can enhance membrane permeability.

These features make this compound an attractive building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Positioning this compound within the Broader Field of Organofluorine Chemistry

This compound is a prime example of a "fluorinated building block" – a relatively simple molecule that incorporates fluorine in a strategic way, ready for use in the construction of more elaborate molecular architectures. The development and commercial availability of such building blocks are crucial for the advancement of organofluorine chemistry, as they provide accessible starting materials for researchers in various fields.

While specific research on this compound is not extensively published, its isomers and related structures have found application as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, fluorinated ethers are known to possess unique properties that can be exploited in the design of novel solvents and materials. ontosight.ai

Current Gaps and Future Directions in the Academic Study of this Compound

A review of the current scientific literature reveals a notable gap in dedicated research on this compound. While it is available from commercial suppliers, indicating its use in synthetic applications, there is a lack of published studies detailing its specific synthesis, reactivity profile under various conditions, and its performance in targeted applications.

Future research directions could include:

Development of Novel Synthetic Routes: Exploring more efficient and environmentally benign methods for the synthesis of this compound could enhance its accessibility and utility.

Exploration of its Potential in Medicinal Chemistry: Systematic studies to evaluate its biological activity and its potential as a scaffold for the development of new therapeutic agents are warranted.

Application in Materials Science: Investigating its use in the creation of novel polymers, liquid crystals, or other advanced materials could uncover new and valuable applications.

Detailed Physicochemical Characterization: A comprehensive study of its physical and chemical properties would provide a valuable dataset for researchers looking to utilize this compound in their work.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1,2,2-tetrafluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-3-1-2-5(4-6)7(14)15/h1-4,8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSUHQSIHGQDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342109 | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70126-48-6 | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 1,1,2,2 Tetrafluoroethoxy Benzoic Acid

Advanced Synthetic Routes and Strategies

The construction of the 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid molecule hinges on the formation of an ether linkage between a benzene (B151609) ring and the 1,1,2,2-tetrafluoroethyl moiety, followed by the establishment of the carboxylic acid functionality.

A plausible and common strategy for the synthesis of this compound involves the etherification of a 3-hydroxybenzoic acid derivative, followed by hydrolysis. A primary precursor for this route is methyl 3-hydroxybenzoate.

The synthesis can be conceptualized in the following key steps:

Etherification of a Phenolic Precursor: The most direct approach involves the reaction of a 3-hydroxybenzoic acid derivative with a tetrafluoroethylene (B6358150) source. To avoid side reactions with the carboxylic acid group, it is typically protected as an ester, for instance, methyl 3-hydroxybenzoate. The etherification can be achieved via a Williamson ether synthesis. masterorganicchemistry.comfluorine1.rutcichemicals.com In this reaction, the hydroxyl group of methyl 3-hydroxybenzoate is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic source of the 1,1,2,2-tetrafluoroethyl group.

A common reagent for introducing the tetrafluoroethoxy group is 1,1,2,2-tetrafluoroethyl triflate or a similar reactive species. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. wikipedia.org

Table 1: Key Reagents in the Etherification Step

| Reagent Role | Example Reagent |

|---|---|

| Phenolic Precursor | Methyl 3-hydroxybenzoate |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) |

| Tetrafluoroethyl Source | 1,1,2,2-Tetrafluoroethyl triflate |

Hydrolysis of the Ester: Following the successful etherification, the methyl ester group of the resulting methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate is hydrolyzed to the carboxylic acid. This is a standard procedure in organic synthesis and can be accomplished under either acidic or basic conditions. rasayanjournal.co.in Basic hydrolysis, using a solution of sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or ethanol (B145695), is a common method. Subsequent acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, protonates the carboxylate salt to yield the final product, this compound. nih.gov

An alternative pathway to this compound could commence from 3-(1,1,2,2-tetrafluoroethoxy)aniline (B1581531). This route would involve the following transformations:

Diazotization of the Amine: The amino group of 3-(1,1,2,2-tetrafluoroethoxy)aniline can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. masterorganicchemistry.com

Sandmeyer Reaction: The resulting diazonium salt can then be subjected to a Sandmeyer reaction to introduce a cyano group, forming 3-(1,1,2,2-tetrafluoroethoxy)benzonitrile. masterorganicchemistry.comrasayanjournal.co.inmdpi.comresearchgate.netacs.org This reaction is typically catalyzed by copper(I) cyanide.

Hydrolysis of the Nitrile: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under strong acidic or basic conditions, often requiring heating.

The target molecule, this compound, does not possess any chiral centers. Therefore, stereoselective synthesis is not a primary concern in its preparation.

However, regioselectivity is a crucial aspect, particularly in the initial etherification step. The starting material, 3-hydroxybenzoic acid or its ester, has a defined substitution pattern on the benzene ring. The etherification reaction must selectively occur at the hydroxyl group without affecting other positions on the ring. The use of a protected carboxylic acid group (as an ester) ensures that the etherification occurs specifically at the phenolic hydroxyl group. The inherent reactivity of the phenoxide ion directs the substitution to the oxygen atom, ensuring high regioselectivity for the formation of the ether linkage at the 3-position. semanticscholar.orgorgsyn.orgrasayanjournal.co.in

The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is a key step in an alternative synthetic route to the target benzoic acid. researchgate.netcas.orgquora.com This intermediate can be prepared by the etherification of 3-hydroxybenzaldehyde (B18108) with a suitable 1,1,2,2-tetrafluoroethylating agent, following a similar Williamson ether synthesis protocol as described for the benzoate (B1203000) ester. wikipedia.org

Once 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is obtained, it can be oxidized to the corresponding carboxylic acid. mdpi.com Several oxidizing agents are effective for this transformation.

Table 2: Common Oxidizing Agents for Benzaldehyde to Benzoic Acid Conversion

| Oxidizing Agent | Description |

|---|---|

| Potassium Permanganate (KMnO₄) | A strong and common oxidizing agent that can effectively convert benzaldehydes to benzoic acids. The reaction is often carried out in an alkaline or acidic medium. semanticscholar.orgresearchgate.netcas.orgorganic-chemistry.org |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | A powerful oxidizing agent capable of oxidizing aldehydes to carboxylic acids. wikipedia.orgalfa-chemistry.comnih.gov |

The synthesis of benzoate esters, such as methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate, serves as a crucial intermediate step in the primary synthetic route, allowing for the protection of the carboxylic acid functionality during the etherification process.

The synthesis of fluorinated compounds, including this compound, can be evaluated and optimized based on the principles of green chemistry to minimize environmental impact. nih.govwikipedia.org

Atom Economy: This principle, developed by Barry Trost, emphasizes the efficiency of a reaction in incorporating all atoms from the reactants into the final product. acs.orgnih.govumich.educrdeepjournal.orgkhanacademy.orgrsc.orgmerckmillipore.com The Williamson ether synthesis, a key step in the proposed route, can have a moderate to good atom economy, especially if the triflate leaving group can be recycled or is derived from a reagent with a low molecular weight. Addition reactions generally have a higher atom economy than substitution reactions.

Use of Greener Solvents: Traditional syntheses often employ volatile and potentially hazardous organic solvents like DMF. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-solvents. nih.govmdpi.comlabinsights.nl For the synthesis of aromatic ethers, research into greener solvent systems is ongoing.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. In the context of the proposed syntheses, exploring catalytic methods for etherification could enhance the greenness of the process. Phase-transfer catalysis (PTC) is a technique that can facilitate reactions between reactants in different phases (e.g., a solid base and an organic substrate), often leading to milder reaction conditions, reduced solvent usage, and improved efficiency. wikipedia.orgresearchgate.netresearchgate.netcas.orgumich.edukhanacademy.orgnih.govjetir.orgmdpi.com The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could be beneficial in the etherification step.

By considering these principles, the synthetic routes to this compound can be designed to be more sustainable and environmentally friendly.

Green Chemistry Principles in the Synthesis of Fluorinated Benzoic Acids

Development of Environmentally Benign Synthetic Protocols

The development of environmentally benign or "green" synthetic routes is crucial for sustainable chemical production. For aromatic compounds like benzoic acid derivatives, this includes utilizing renewable feedstocks and greener reaction conditions. Research has highlighted the potential of using lignin-based benzoic acid derivatives (LBADs) as raw materials for producing valuable chemicals, which aligns with the principles of green chemistry. rsc.org Another innovative and sustainable approach involves the synthesis of benzoic acids from aryl iodides using carbon dioxide (CO2) and water, two abundant and sustainable feedstocks. diva-portal.org This method leverages the electrochemical reduction of CO2 to carbon monoxide (CO), which then participates in a palladium-catalyzed hydroxycarbonylation of the aryl iodide. diva-portal.org Such processes avoid the direct handling of hazardous CO gas and can be performed at room temperature with recyclable catalysts, representing a significant step towards sustainable chemical synthesis. diva-portal.org

Catalytic Methods and Sustainable Reagents

Catalysis plays a pivotal role in the synthesis of fluoroalkoxy benzoic acids. One established method for creating the tetrafluoroethoxy linkage involves the reaction of a hydroxybenzoic acid with a 1,1,2,2-tetrafluoroethyl halide. The efficiency of this nucleophilic substitution reaction can be significantly enhanced through the use of phase-transfer catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium (B224687) bromide). These catalysts facilitate the transfer of the phenoxide ion between an aqueous and an organic phase, accelerating the reaction rate and often allowing for milder conditions.

For the synthesis of the benzoic acid moiety itself, modern catalytic systems are being developed. For instance, MOF-supported palladium catalysts have shown excellent yields in the hydroxycarbonylation of aryl iodides. diva-portal.org In other areas of benzoic acid synthesis and modification, solid acid catalysts, such as montmorillonite (B579905) K10 clay activated with orthophosphoric acid, offer a reusable and environmentally friendly alternative to traditional mineral acids for reactions like esterification. ijstr.org

The table below summarizes catalytic approaches relevant to the synthesis of related benzoic acid derivatives.

| Catalyst Type | Reaction | Substrates | Key Advantages |

| Phase-Transfer Catalyst | O-Alkylation | 4-hydroxybenzoic acid, 1,1,2,2-tetrafluoroethyl bromide | Accelerates reaction, allows for milder conditions. |

| Palladium on MOF | Hydroxycarbonylation | Aryl iodides, CO (from CO2) | High yields at room temp., catalyst is recyclable. diva-portal.org |

| Modified Clay (PMK) | Esterification | Benzoic acids, alcohols | Reusable solid acid catalyst, avoids mineral acids. ijstr.org |

| Titanium Tetrafluoride (TiF4) | Amidation | Benzoic acid, amines | Effective Lewis acid catalyst for direct amide formation. researchgate.net |

Chemical Reactivity and Derivatization Studies

The chemical behavior of this compound is dominated by the reactivity of its carboxylic acid group, with the tetrafluoroethoxy substituent primarily acting as a modifying group that influences the molecule's electronic properties and stability.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of numerous derivatives.

Esterification: The conversion of this compound to its corresponding esters is a fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H2SO4 or HCl), is a classic and widely used method. libretexts.orgyoutube.com This is an equilibrium-driven process, often requiring an excess of the alcohol to achieve high yields. libretexts.org For substrates sensitive to strong acids, alternative methods using solid acid catalysts can be employed under solvent-free conditions. ijstr.org

Amidation: The formation of amides from the carboxylic acid is a critical reaction in medicinal chemistry. Direct reaction with an amine is typically inefficient and requires high temperatures. Therefore, coupling reagents are commonly used to activate the carboxylic acid. A vast array of such reagents exists, including carbodiimides (like EDC), phosphonium (B103445) salts, and triazine-based reagents (DMT-MM). luxembourg-bio.com Recent studies have focused on developing amidation protocols that can be performed in aqueous media, reducing the reliance on undesirable dipolar aprotic solvents. luxembourg-bio.com Catalytic direct amidation can also be achieved using Lewis acids like TiF4. researchgate.net

The following table presents common reagents used for these transformations.

| Transformation | Reagent(s) | Conditions | Product |

| Esterification | Alcohol (e.g., Ethanol), H2SO4 (cat.) | Reflux | Ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate |

| Amidation | Amine (e.g., Benzylamine), DIC, HOPO | Aqueous media | N-Benzyl-3-(1,1,2,2-tetrafluoroethoxy)benzamide |

| Amidation | Amine, TiF4 (cat.) | Toluene, reflux | Corresponding Amide |

Acid Halides: Acid halides, particularly acid chlorides, are highly reactive intermediates synthesized from carboxylic acids. They serve as precursors to other derivatives like esters, amides, and anhydrides. The most common reagent for preparing acid chlorides is thionyl chloride (SOCl2). libretexts.orgyoutube.comlibretexts.org The reaction converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic acyl substitution. libretexts.org Similarly, phosphorus tribromide (PBr3) can be used to synthesize the corresponding acid bromide. libretexts.org

Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two carboxylic acid molecules, though this often requires harsh conditions. libretexts.org A more common and milder laboratory method involves the reaction of an acid chloride with the carboxylate salt of the carboxylic acid. libretexts.orgresearchgate.net Mixed anhydrides, which can be useful acylating agents, can be formed by reacting a carboxylic acid with a different acylating agent, such as trifluoroacetic anhydride (B1165640). semanticscholar.orgmdpi.com

| Starting Material | Reagent(s) | Product |

| Carboxylic Acid | Thionyl chloride (SOCl2) | Acid Chloride |

| Carboxylic Acid | Phosphorus tribromide (PBr3) | Acid Bromide |

| Acid Chloride + Carboxylic Acid | Pyridine | Symmetrical Anhydride |

| Carboxylic Acid | Trifluoroacetic anhydride (TFAA) | Mixed Carboxylic-Trifluoroacetic Anhydride |

Reactions Involving the Tetrafluoroethoxy Group

The 1,1,2,2-tetrafluoroethoxy group is generally a stable and chemically robust moiety. Its primary role is to modify the electronic properties of the benzene ring through its strong electron-withdrawing inductive effect. This can influence the reactivity of the carboxylic acid and the aromatic ring itself in reactions such as electrophilic substitution. The C-F bonds are strong, and the ether linkage is typically stable to many reagents used to transform the carboxylic acid group. beilstein-journals.org However, at elevated temperatures, there may be a risk of decomposition of the tetrafluoroethoxy group. Under the typical conditions for esterification, amidation, or conversion to acid halides, the tetrafluoroethoxy group is expected to remain intact. Specific derivatization reactions targeting this group are not commonly reported, attesting to its relative inertness.

An in-depth analysis of the chemical reactivity and synthetic potential of this compound reveals a compound governed by the interplay of its distinct functional groups. The tetrafluoroethoxy moiety imparts significant chemical stability and unique electronic properties, while the carboxylic acid group provides a handle for further transformations and directs reactivity on the aromatic ring. This article explores the synthetic methodologies and reaction pathways pertinent to this fluorinated aromatic compound.

2

The reactivity of this compound is characterized by the robust nature of its fluoroalkyl ether linkage and the electrophilic substitution patterns on its benzene ring, which are dictated by the combined influence of its two substituents.

1 Stability and Transformations of the Fluoroalkyl Ether Linkage

The 1,1,2,2-tetrafluoroethoxy group is notable for its exceptional chemical and thermal stability. This stability arises from the high bond energy of the carbon-fluorine (C-F) bonds, which are the strongest single bonds in organic chemistry. Consequently, the fluoroalkyl portion of the ether is resistant to many chemical transformations.

The ether linkage (C-O) itself, while typically more reactive than a C-C bond, is also stabilized by the presence of the electron-withdrawing fluorine atoms. Ethers generally undergo cleavage only under harsh conditions with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com Due to the high stability of the fluoroalkyl group, such cleavage reactions for this compound would require vigorous conditions and are not commonly employed. In general, the fluoroalkyl ether linkage is considered a stable component of the molecule under most synthetic conditions. nasa.gov

2 Potential for Fluorine Substitution Reactions

Direct nucleophilic substitution of the fluorine atoms on the tetrafluoroethoxy group is not a feasible reaction pathway under standard laboratory conditions. The strength of the C-F bond makes the fluorine atoms poor leaving groups. While specialized reactions exist for the decomposition of C-F bonds, such as those induced by electron beams, these are not conventional synthetic methods for substitution. acs.org Therefore, the fluorine atoms on the ether moiety are considered synthetically inert for substitution reactions.

3 Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org For this compound, the outcome of these reactions is determined by the electronic properties and directing effects of both the carboxylic acid and the tetrafluoroethoxy substituents.

1 Nitration, Halogenation, and Sulfonation Patterns

Standard protocols for electrophilic aromatic substitution can be applied to this compound, although the deactivated nature of the ring may require forcing conditions.

Nitration : This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile.

Halogenation : Bromination or chlorination involves reacting the compound with Br₂ or Cl₂ in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).

Sulfonation : This reaction is carried out with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) to introduce a sulfonic acid group (-SO₃H) onto the ring.

The precise location of the incoming electrophile is dictated by the regiodirecting effects of the existing substituents.

2 Regiodirecting Effects of the Substituents

The regiochemical outcome of EAS reactions on the this compound ring is complex due to the competing directing effects of the two substituents.

Carboxylic Acid Group (-COOH) : This group is a moderately deactivating, meta-director. youtube.com It withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the positions meta to itself (position 5).

Tetrafluoroethoxy Group (-OCHF₂CF₂H) : The directing effect of this group is a balance of two opposing electronic influences. The oxygen atom, through its lone pairs, can donate electron density to the ring via resonance (+M effect), which directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions. organicchemistrytutor.com However, the four highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect), which pulls electron density away from the ring, thus deactivating it. In similar cases, such as halogens, the inductive deactivation outweighs resonance activation, but the resonance effect still dictates the ortho, para direction. libretexts.org Therefore, the tetrafluoroethoxy group is considered a deactivating, ortho, para-director.

Combined Effect : With the -COOH at C1 and the -OCHF₂CF₂H at C3, the directing effects are as follows:

The -COOH group directs to position 5.

The -OCHF₂CF₂H group directs to positions 2, 4, and 6.

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Mixture of 4-nitro-, 5-nitro-, and 6-nitro-3-(1,1,2,2-tetrafluoroethoxy)benzoic acid |

| Bromination | Br₂, FeBr₃ | Mixture of 4-bromo-, 5-bromo-, and 6-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzoic acid |

| Sulfonation | Fuming H₂SO₄ | Mixture of 4-sulfo-, 5-sulfo-, and 6-sulfo-3-(1,1,2,2-tetrafluoroethoxy)benzoic acid |

4 Exploration of Novel Reaction Pathways and Catalytic Transformations

Beyond classical electrophilic substitutions, modern catalytic methods offer potential pathways for the functionalization of this compound.

C-H Activation : Transition metal-catalyzed C-H activation is a powerful tool for forming new C-C or C-heteroatom bonds. The carboxylic acid group can act as a directing group to facilitate the selective functionalization of the ortho C-H bonds (at positions 2 and 4). nih.gov For example, palladium- or rhodium-catalyzed reactions could potentially be used to introduce aryl or alkyl groups at these positions. nih.govmdpi.com

Decarboxylative Coupling : The carboxylic acid group can be removed and replaced with another functional group through decarboxylative cross-coupling reactions. nih.gov This strategy allows for the introduction of aryl, vinyl, or alkyl groups at position 1 of the ring, effectively transforming the benzoic acid into a different class of substituted benzene. Rhodium-mediated decarboxylative additions represent one such advanced method applicable to fluorinated benzoic acids. nih.gov Another novel approach involves a photoinduced, copper-catalyzed decarboxylative fluorination, which could transform the starting material into a fluoro-substituted tetrafluoroethoxybenzene derivative. organic-chemistry.orgresearchgate.net These methods provide access to compounds that are difficult to prepare through traditional means.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary toolset for probing the molecular structure of a compound by observing its interaction with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte. For 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

¹H NMR Analysis: Proton (¹H) NMR spectroscopy would identify the number and types of hydrogen atoms present in the molecule. The spectrum for this compound is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the single proton on the tetrafluoroethoxy group.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of 10-13 ppm, due to the acidic nature of the proton.

Aromatic Protons (Ar-H): The four protons on the benzene (B151609) ring would appear in the aromatic region (7.0-8.5 ppm). Due to the meta-substitution pattern, complex splitting patterns (multiplets) are expected.

Tetrafluoroethoxy Proton (-OCHF₂): This proton is expected to appear as a triplet of triplets due to coupling with the two adjacent fluorine atoms and long-range coupling with the other two fluorine atoms. Its chemical shift would be significantly downfield due to the influence of the adjacent oxygen and fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Protons |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplets | 4H |

| Methoxy (-OCHF₂) | 6.0 - 7.0 | Triplet of Triplets | 1H |

¹³C NMR Analysis: Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon (-COOH): Expected to be the most downfield signal, typically >165 ppm.

Aromatic Carbons (Ar-C): Six distinct signals are expected in the 110-160 ppm range. The carbon attached to the ether oxygen (C-O) would be more downfield than the others.

Tetrafluoroethoxy Carbons (-OCF₂CHF₂): These two carbons would show complex splitting due to coupling with the attached fluorine atoms (C-F coupling).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F Coupling) |

| Carbonyl (-C OOH) | 165 - 175 | Singlet |

| Aromatic (Ar-C -O) | 150 - 160 | Singlet |

| Aromatic (Ar-C -COOH) | 130 - 140 | Singlet |

| Aromatic (Ar-C H) | 115 - 135 | Singlets |

| Methoxy (-OC F₂) | 110 - 125 | Triplet |

| Methoxy (-C HF₂) | 105 - 120 | Triplet |

¹⁹F NMR Analysis: Fluorine-19 (¹⁹F) NMR is crucial for fluorinated compounds. It provides direct information about the chemical environment of the fluorine atoms. For the tetrafluoroethoxy group (-OCF₂CHF₂), two distinct signals are expected, each being a triplet due to coupling with the fluorine atoms on the adjacent carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations, allowing for the identification of functional groups.

Key expected vibrational bands for this compound would include:

O-H Stretch (Carboxylic Acid): A very broad band in the IR spectrum, typically from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C=O Stretch (Carbonyl): A strong, sharp absorption in the IR spectrum around 1700-1725 cm⁻¹.

C-F Stretches: Strong absorptions in the IR spectrum in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-O-C Stretch (Ether): Bands in the region of 1250-1050 cm⁻¹.

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra.

Table 3: Principal Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (H-bonded) | 2500 - 3300 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=O Stretch | 1700 - 1725 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O Stretch (Carboxyl) | 1210 - 1320 | IR |

| C-O-C Stretch (Ether) | 1050 - 1250 | IR |

| C-F Stretch | 1000 - 1300 | IR |

| O-H Bend | 900 - 960 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. Upon ionization, the molecule forms a molecular ion, whose mass-to-charge ratio (m/z) provides the molecular weight.

For this compound (Molecular Weight: 238.14 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 238. Predicted mass spectrometry data suggests the formation of several adducts.

Key fragmentation pathways would likely involve:

Loss of the hydroxyl group (-OH) to give a fragment at m/z 221.

Loss of the carboxyl group (-COOH) to give a fragment at m/z 193.

Cleavage of the ether bond, leading to fragments corresponding to the tetrafluoroethoxy and benzoyl moieties.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 239.03258 |

| [M+Na]⁺ | 261.01452 |

| [M-H]⁻ | 237.01802 |

| [M]⁺ | 238.02475 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The spectrum of this compound is expected to show characteristic absorptions for the substituted benzene ring, likely with maxima (λ_max) in the 230-280 nm range, corresponding to π→π* electronic transitions.

Chromatographic and Separation Techniques

Chromatographic techniques are essential for separating components of a mixture and for determining the purity and concentration of a compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a compound and for quantitative analysis. A reversed-phase HPLC method would be most suitable for this compound, owing to its aromatic and somewhat nonpolar character. The compound would be separated from impurities based on its differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. By comparing the retention time and peak area of the sample to that of a certified reference standard, both the identity and purity can be confirmed, and its concentration in a sample can be accurately determined.

Table 5: Proposed HPLC Method Parameters for Analysis of this compound

| Parameter | Suggested Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Formic or Acetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a λ_max determined from UV-Vis analysis (e.g., 230 nm or 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

Gas Chromatography (GC) for Volatile Derivatives and Purity

Gas Chromatography (GC) is a powerful technique for assessing the purity of organic compounds. However, due to the low volatility of carboxylic acids like this compound, direct analysis is often challenging. To overcome this, the compound is typically converted into a more volatile derivative prior to injection. A common derivatization technique is silylation, where the acidic proton of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group, forming a less polar and more volatile TMS ester.

The purity of a derivatized sample of this compound can be determined by analyzing the resulting chromatogram. The area of the main peak corresponding to the TMS ester is compared to the total area of all peaks, allowing for a quantitative assessment of purity. The presence of minor peaks could indicate residual starting materials, byproducts from the synthesis, or degradation products.

Table 1: Illustrative GC Parameters for Analysis of a Derivatized Benzoic Acid

| Parameter | Value |

|---|---|

| Column Type | Capillary |

| Stationary Phase | 5% Phenyl Polysiloxane (or similar) |

| Column Length | 30 m |

| Column Diameter | 0.25 mm |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Oven Program | 100 °C (2 min), ramp at 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium |

Note: This table represents typical starting conditions for method development and would require optimization for the specific TMS derivative of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of a chemical reaction. merckmillipore.com It is widely used in synthetic chemistry to quickly determine the consumption of starting materials and the formation of products. libretexts.org For the synthesis of this compound, TLC on silica (B1680970) gel plates is an effective monitoring tool.

The separation on a silica gel plate, a polar stationary phase, is based on the polarity of the compounds. utexas.edu A mobile phase, typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is used to move the compounds up the plate. silicycle.com Due to its polar carboxylic acid group, this compound would have a strong affinity for the silica gel, resulting in a relatively low Retention Factor (Rf) compared to its less polar synthetic precursors. For acidic compounds, a small amount of acetic or formic acid is often added to the mobile phase to ensure sharp, well-defined spots. silicycle.com

To monitor a reaction, three spots are applied to the baseline of the TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both. libretexts.org As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the product will appear and intensify. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Table 2: Hypothetical TLC Monitoring of a Synthesis Reaction

| Compound | Function | Polarity | Expected Rf Value |

|---|---|---|---|

| Precursor X | Starting Material | Less Polar | ~0.70 |

| This compound | Product | More Polar | ~0.35 |

Rf values are highly dependent on the exact mobile phase composition (e.g., 4:1 Hexanes:Ethyl Acetate + 0.5% Acetic Acid) and are for illustrative purposes only.

Crystallographic Analysis for Solid-State Structure

Understanding the three-dimensional arrangement of molecules in the solid state is crucial, as it dictates physical properties such as melting point, solubility, and stability. Crystallographic analysis provides the most definitive data on molecular structure and packing.

X-ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal X-ray Diffraction (XRD) is the premier technique for determining the precise arrangement of atoms within a crystalline solid. This method can unambiguously establish the molecular structure, bond lengths, bond angles, and conformational details of this compound.

While a specific crystal structure for this compound is not detailed in the reviewed literature, the analysis of a suitable single crystal would yield a set of crystallographic data. This data includes the dimensions of the unit cell (the basic repeating unit of the crystal) and the space group, which describes the symmetry elements within the crystal. This information is fundamental to understanding the solid-state nature of the compound. For comparison, data for other substituted benzoic acids reveals the type of structural information obtained. iucr.org

Table 3: Example of Crystallographic Data Obtained from Single-Crystal XRD Analysis (Data for a related Benzoic Acid Derivative)

| Parameter | Description | Illustrative Value |

|---|---|---|

| Chemical Formula | The atoms in one molecule | C₉H₆F₄O₃ |

| Formula Weight | Molar mass of the compound | 238.14 g/mol |

| Crystal System | Basic crystal geometry | Monoclinic |

| Space Group | Symmetry of the unit cell | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 5.5, b = 15.0, c = 10.5 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 95, γ = 90 |

| Volume (ų) | Volume of the unit cell | 862 |

| Z | Molecules per unit cell | 4 |

Note: The values in this table are hypothetical, based on typical data for organic molecules, and serve to illustrate the output of an XRD experiment.

Insights into Intermolecular Interactions and Packing

The crystal packing, or how molecules are arranged in the crystal lattice, is determined by a network of intermolecular interactions. researchgate.net For this compound, several key interactions are expected to direct its solid-state assembly.

The most significant interaction is the hydrogen bonding between the carboxylic acid groups. Like benzoic acid and most of its derivatives, the molecules are anticipated to form centrosymmetric dimers, where two molecules are linked by a pair of strong O—H···O hydrogen bonds. ed.ac.ukucl.ac.uk This is a very robust and common supramolecular synthon.

Table 4: Expected Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | Forms characteristic centrosymmetric dimers. |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Stacking of aromatic rings between adjacent dimers. |

| Weak C-H···O/F Contact | C-H (Aromatic/Alkyl) | O (Ether/Carboxyl) or F | Weaker electrostatic and dispersive interactions that fine-tune the crystal packing. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hexanes |

| Ethyl acetate |

| Acetic acid |

| Formic acid |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

No specific data from quantum chemical calculations for 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid are available in the public domain.

Density Functional Theory (DFT) for Electronic Structure and Properties

There are no published DFT studies detailing the electronic structure and properties of this compound.

Geometry Optimization and Conformational Analysis

Specific optimized geometric parameters (bond lengths, bond angles) and conformational analysis for this compound derived from DFT calculations have not been reported.

Vibrational Spectra Predictions and Assignments

Predicted FT-IR and Raman vibrational frequencies and their assignments based on DFT calculations for this compound are not available.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this compound has not been documented in scientific literature.

Ab Initio and Semi-Empirical Methods

There is no record of studies employing ab initio or semi-empirical methods to analyze the properties of this compound.

Molecular Dynamics Simulations

No molecular dynamics simulation studies have been published that investigate the behavior of this compound.

Conformational Landscape and Dynamic Behavior

The conformational landscape of a molecule dictates its three-dimensional structure and, consequently, its physical and biological properties. For this compound, the key determinants of its conformation are the rotational barriers around the C-O-C ether linkage and the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring.

Theoretical studies on similar substituted benzoic acids reveal important trends. For instance, the carboxylic acid group in benzoic acid itself can exist in cis and trans conformations relative to the ortho C-H bond, with the planar conformers being the most stable. researchgate.net The presence of ortho substituents, such as in 2-fluorobenzoic acid and 2-chlorobenzoic acid, can lead to non-planar minimum energy structures. researchgate.net While the tetrafluoroethoxy group in this compound is at the meta position, steric and electronic effects can still influence the preferred orientation of the carboxylic acid group.

Solvent Effects on Molecular Properties

The properties of this compound are significantly influenced by its solvent environment. The molecule possesses a polar, hydrophilic carboxylic acid group capable of hydrogen bonding, and a more nonpolar, lipophilic part comprising the benzene ring and the highly fluorinated ethoxy group. This amphiphilic nature means that its solubility and self-association behavior are highly dependent on the solvent's properties.

Studies on other benzoic acid derivatives have shown that in apolar solvents or those with low hydrogen bond accepting ability (e.g., chloroform, toluene), these molecules tend to form hydrogen-bonded dimers. ucl.ac.uk In contrast, in polar solvents with strong hydrogen bond accepting capabilities (e.g., DMSO, THF, alcohols), the formation of these dimers is inhibited in favor of interactions with the solvent molecules. ucl.ac.uk

For this compound, it is anticipated that in nonpolar solvents, it would primarily exist as cyclic dimers through hydrogen bonding of the carboxylic acid groups. In polar protic solvents like ethanol (B145695) and water, it would be well-solvated through hydrogen bonds with the solvent. The solubility of benzoic acid and its derivatives generally increases with temperature and with the proportion of organic co-solvents in aqueous mixtures. researchgate.netjbiochemtech.com The presence of the fluorinated tail would likely enhance its solubility in less polar organic solvents compared to benzoic acid itself.

Table 1: Expected Solubility Behavior of this compound in Different Solvents

| Solvent Type | Expected Interaction | Predicted Solubility |

| Polar Protic (e.g., Water, Ethanol) | Hydrogen bonding with the carboxylic acid group. | Moderate to High |

| Polar Aprotic (e.g., DMSO, Acetone) | Disruption of self-association dimers, solvation of the carboxylic acid. | High |

| Nonpolar (e.g., Hexane, Toluene) | Limited interaction, potential for dimer formation. | Low to Moderate |

This table is based on theoretical principles and data from related benzoic acid derivatives.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to create a mathematical relationship between the chemical structures of a series of compounds and their activities. This is achieved by correlating physicochemical properties (descriptors) of the molecules with their biological activities.

While no specific QSAR studies focusing on a series that includes this compound were found, research on related compounds provides insight. For instance, a QSAR study on derivatives of N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-amino-2-propanol as antiatherogenic agents indicated that molar refractivity at certain positions negatively contributed to the activity. researchgate.netasianpubs.org In general QSAR studies of benzoic acid derivatives, descriptors such as hydrophobicity, molar refractivity, and the presence of specific functional groups have been shown to be important for their inhibitory activities. nih.gov

For this compound, key descriptors in a hypothetical QSAR model would likely include:

LogP (Lipophilicity): The tetrafluoroethoxy group would significantly increase the lipophilicity of the molecule compared to benzoic acid.

Molar Refractivity (MR): A measure of the volume occupied by the molecule.

Electronic Parameters: Such as Hammett constants, to describe the electron-withdrawing nature of the substituents.

Topological Indices: Which describe the connectivity and shape of the molecule. nih.gov

Ligand-Protein Docking and Molecular Recognition

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This helps in understanding the molecular recognition process and can be used to predict the binding affinity of a ligand to a protein target.

Docking studies on various benzoic acid derivatives have demonstrated their potential to interact with the active sites of proteins. nih.gov The binding is typically driven by a combination of interactions:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor.

Hydrophobic Interactions: The benzene ring and other nonpolar substituents can interact with hydrophobic pockets in the protein.

Electrostatic Interactions: Including pi-pi stacking or cation-pi interactions involving the aromatic ring.

In the case of this compound, the carboxylic acid group would be expected to form key hydrogen bonds with polar residues in a protein's active site. The tetrafluoroethoxy group, being bulky and hydrophobic, would likely occupy a hydrophobic pocket, potentially contributing significantly to the binding affinity. Fluorine atoms can also participate in specific interactions, such as orthogonal multipolar interactions with backbone carbonyls.

Table 2: Summary of Molecular Docking Studies on Related Benzoic Acid Derivatives

| Compound Class | Protein Target | Key Interactions Observed | Reference |

| Benzoic acid derivatives | SARS-CoV-2 Main Protease | Hydrogen bonding, hydrophobic interactions. | nih.gov |

| Substituted benzoic acid | Carbonic Anhydrase II | Favorable binding energy suggesting potent inhibition. | niscpr.res.inniscpr.res.in |

This table illustrates the types of interactions and targets studied for compounds related to this compound.

Prediction of Spectroscopic Data and Comparison with Experimental Results

Computational quantum chemistry methods can predict various spectroscopic properties of molecules, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions. These predictions can be compared with experimental data to confirm the structure of a synthesized compound or to interpret experimental spectra.

For benzoic acid and its derivatives, computational methods have been used to predict their UV-vis absorption spectra in different solvent environments. rsc.org These calculations can help to understand how factors like deprotonation and solvation affect the electronic transitions. For example, the deprotonation of benzoic acid influences the computed spectrum. rsc.org

Nanoscale infrared spectroscopy has been used to study the vibrational modes of benzoic acid derivatives, particularly the asymmetric stretching mode of the carboxylate headgroup, which is sensitive to its coordination environment. mdpi.com Theoretical calculations of vibrational frequencies are crucial for assigning the peaks in experimental IR spectra.

For this compound, one would expect the IR spectrum to show characteristic peaks for the carboxylic acid O-H and C=O stretching, as well as strong C-F stretching vibrations from the tetrafluoroethoxy group. The ¹H and ¹³C NMR spectra would also have predictable chemical shifts based on the electronic environment of each nucleus. While specific comparative studies for this molecule are not available, the established accuracy of these predictive methods for similar compounds suggests they would be a valuable tool for its characterization.

Applications in Advanced Materials and Chemical Technologies Excluding Medical/pharmaceutical

Role as a Building Block in Complex Chemical Synthesis

3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid serves as a versatile precursor in the synthesis of more complex molecules due to the reactivity of its carboxylic acid group and the specific properties imparted by the fluorinated chain.

In materials science, fluorinated benzoic acid derivatives are recognized for their potential in creating advanced polymers and coatings. The presence of the tetrafluoroethoxy group in this compound can bestow unique properties such as thermal stability, chemical resistance, and altered surface characteristics (e.g., hydrophobicity) to a polymer backbone. This makes it a candidate for the synthesis of specialty polymers used in demanding industrial applications. The carboxylic acid function allows it to be incorporated into polymer chains through esterification or amidation reactions.

A significant application of substituted benzoic acids is in the synthesis of benzothiazole (B30560) derivatives. derpharmachemica.com The established method involves the condensation reaction of a substituted benzoic acid with 2-aminothiophenol, typically in the presence of a dehydrating agent like polyphosphoric acid at high temperatures. derpharmachemica.comresearchgate.net this compound can serve as the substituted benzoic acid in this reaction, leading to the formation of 2-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)benzo[d]thiazole. Benzothiazoles are a class of compounds with wide-ranging industrial applications, including their use as dyes, vulcanization accelerators, and components in various performance materials. ijper.org

General Synthesis of 2-Arylbenzothiazoles

| Reactant 1 | Reactant 2 | Conditions | Product Class |

|---|

Chemical Sensor Development and Analytical Probes

The development of advanced sensing technologies often relies on materials with specific recognition or signaling capabilities. Benzoic acid and its derivatives are target analytes in various fields, including food safety and environmental monitoring. researchgate.net

While direct integration of this compound into sensing platforms is a specialized area of research, the unique properties of fluorinated compounds suggest potential applications. For instance, its distinct spectroscopic signature could be utilized for detection. Highly sensitive methods, such as those based on terahertz metasurface sensors, are being developed to detect trace amounts of benzoic acid derivatives. researchgate.netmdpi.com The specific vibrational modes associated with the C-F bonds in the tetrafluoroethoxy group could potentially be exploited for selective detection on such platforms.

In analytical chemistry, reagents are designed for specific reactions or to enable detection. The combination of a carboxylic acid and a fluorinated tail in this compound makes it an interesting candidate for creating novel analytical reagents. The carboxylic acid can act as a handle for attachment to other molecules or surfaces, while the highly lipophilic and electron-withdrawing tetrafluoroethoxy group can influence its partitioning behavior and reactivity, which could be harnessed in separation sciences or as a derivatizing agent in chromatography.

Table of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 70126-48-6 | C₉H₆F₄O₃ |

| 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | 10009-25-3 | C₉H₆F₄O₃ |

| Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate | 37178-69-1 | C₁₁H₁₀F₄O₃ |

| 2-Aminothiophenol | 137-07-5 | C₆H₇NS |

| Polyphosphoric acid | 8017-16-1 | H₆P₄O₁₃ |

Applications in Industrial Chemical Processes

Detailed searches of chemical databases and scientific literature did not yield specific examples of this compound being utilized in industrial-scale chemical processes. The broader category of fluorinated benzoic acids serves as versatile intermediates in the synthesis of agrochemicals and polymers. kaibangchem.com However, the specific contributions and applications of the 3-(1,1,2,2-tetrafluoroethoxy) derivative remain largely undocumented in this context.

Catalyst or Reagent in Organic Transformations

There is no available scientific literature that describes the use of this compound as a catalyst or a primary reagent in specific organic transformations. While fluorinated aromatic carboxylic acids can undergo various reactions, and some are used to create more complex molecules, the catalytic activity of this particular compound has not been a subject of published research. rsc.orgnbinno.comnbinno.com Generally, the reactivity of benzoic acid derivatives is influenced by the electronic properties of their substituents. The strong electron-withdrawing nature of the tetrafluoroethoxy group is expected to impact the acidity of the carboxylic acid and the reactivity of the aromatic ring, but specific catalytic applications stemming from these properties have not been reported.

Role in Surface Chemistry and Material Modification

No specific research findings or applications concerning the role of this compound in surface chemistry or material modification have been documented. In principle, molecules with fluorinated segments are of interest for creating hydrophobic or oleophobic surfaces. For instance, other fluorinated compounds have been investigated for their ability to modify the surfaces of polymers and metals. However, there are no studies that specifically utilize this compound for such purposes. Research on other benzoic acid derivatives has shown their potential as inhibitors in atomic layer deposition, suggesting that fluorinated versions could offer enhanced hydrophobicity. mdpi.com Despite this potential, specific studies on this compound are absent.

Data on Related Compounds and General Properties

While specific data on the applications of this compound is unavailable, the general properties of the compound are known.

| Property | Value |

| CAS Number | 70126-48-6 |

| Molecular Formula | C9H6F4O3 |

| Molecular Weight | 238.14 g/mol |

| Melting Point | 122-126 °C |

This data is compiled from publicly available chemical supplier information. sigmaaldrich.comuni.lu

Future Research Directions and Emerging Trends

Exploration of Novel Derivatization and Functionalization Strategies

The carboxylic acid group and the aromatic ring of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid are prime sites for chemical modification, opening avenues for creating a diverse library of new molecules with tailored properties.

Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold

Future research will likely focus on using the this compound scaffold as a building block for more complex and high-value molecules. The carboxylic acid group can be converted into a wide array of functional groups, including esters, amides, and acyl halides, which can then participate in a variety of coupling reactions. For instance, derivatization strategies similar to those using agents like 3-(chlorosulfonyl)benzoic acid could be adapted to enhance analytical detection or to introduce new functionalities. nih.govresearchgate.net This could lead to the synthesis of novel pharmaceutical intermediates, where the tetrafluoroethoxy group can improve metabolic stability or receptor binding affinity. Furthermore, photocatalytic methods, which have been used for the hydrofluoroalkylation of alkenes with benzoic esters of fluorinated alcohols, could be explored to create novel carbon-carbon bonds, incorporating the fluorinated moiety into larger, more intricate structures. acs.org

Application in Supramolecular Chemistry and Self-Assembly

The structure of this compound is well-suited for applications in supramolecular chemistry. The carboxylic acid group can form robust hydrogen-bonded dimers, a common motif in benzoic acid derivatives that drives self-assembly into higher-order structures. nih.goveurjchem.com The fluorinated tail can induce micro-phase segregation and lead to the formation of unique liquid crystalline or gel-phase materials. Future work could investigate how the interplay between hydrogen bonding from the acid group and fluorous interactions from the tetrafluoroethoxy tail dictates the formation of cocrystals, liquid crystals, and other supramolecular assemblies. nih.gov These self-assembled systems could find applications in areas such as drug delivery, organic electronics, and the development of responsive materials.

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

Understanding the behavior of this compound in complex environments and during chemical reactions requires sophisticated analytical techniques. While standard methods provide static information, emerging trends point towards the use of advanced spectroscopic and imaging methods for real-time analysis. Techniques like in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy could be employed to monitor the kinetics and mechanisms of its derivatization reactions. Future studies could also utilize advanced mass spectrometry techniques, potentially coupled with novel derivatization agents, for ultra-trace determination of the compound and its metabolites in environmental or biological samples, similar to methods developed for other fluorobenzoic acids. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, these computational tools can accelerate the discovery and optimization of its properties and applications. ML models can be trained on datasets of fluorinated compounds to predict key properties such as solubility, toxicity, and binding affinity to biological targets. nih.govnih.gov For instance, a multimodal approach combining chemical language representations (like SMILES) with physicochemical features could enhance the prediction of complex properties. arxiv.org These predictive models can guide synthetic efforts by identifying the most promising derivatives for specific applications, thereby reducing the time and cost associated with experimental screening. osti.gov This predictive power is crucial for designing new drugs or materials based on the this compound scaffold.

Sustainable Synthesis and Circular Economy Approaches

As environmental concerns become more pressing, the development of sustainable synthetic methods and circular economy frameworks for chemical production is paramount.

Future research on this compound will likely focus on greener synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption. This includes exploring transition-metal-free fluorination reactions and catalytic processes that utilize abundant and non-toxic materials. umn.eduarkat-usa.org For example, processes for preparing similar (2,2,2-trifluoroethoxy)benzoic acids have been developed using copper-containing materials in aprotic solvents, which could be adapted for more sustainable production. google.com

Moreover, the principles of a circular economy need to be applied to the lifecycle of fluorinated compounds. europa.eueuropa.eu This involves designing processes for the recovery, recycling, and reuse of fluorinated materials to prevent their release into the environment. mdpi.comresearchgate.net Given the persistence of some fluorinated organic substances, developing strategies for their degradation and for the valorization of waste streams will be a critical area of future investigation. nih.gov

Interdisciplinary Research Collaborations

The full potential of this compound will be realized through collaborations that bridge traditional scientific disciplines. Chemists will need to work with materials scientists to design and fabricate novel functional materials. Pharmacologists and biochemists will be essential partners in exploring the compound's potential as a therapeutic agent. Furthermore, collaborations with computational scientists will be crucial for developing the predictive models needed to guide research. Environmental scientists will also play a key role in assessing the lifecycle and environmental impact of the compound and its derivatives, ensuring that new technologies are developed responsibly.

Conclusion

Summary of Key Research Findings and Contributions

Direct research contributions of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid are not prominently detailed in current literature. However, the foundational knowledge established by early studies on fluorinated benzoic acid derivatives provides a framework for understanding its potential. The primary role of this compound appears to be as a specialized chemical intermediate. Its value is likely realized in multi-step synthetic processes where the introduction of the 1,1,2,2-tetrafluoroethoxy moiety is desired to modulate the properties of a target molecule. The presence of both a carboxylic acid group, which allows for further chemical modification, and a fluorinated ether group, which can enhance properties like lipophilicity and metabolic stability, makes it a potentially valuable building block in organic synthesis.

Significance of this compound in Scientific Advancement

The significance of this compound lies in its potential to contribute to the fields of medicinal chemistry and materials science. In medicinal chemistry, the incorporation of fluorinated groups is a well-established strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. The tetrafluoroethoxy group can enhance binding affinity to biological targets and increase metabolic stability, potentially leading to more effective and longer-lasting therapeutic agents.

In the realm of materials science, fluorinated compounds are known for their unique properties, including thermal stability, chemical resistance, and low surface energy. As a derivative of benzoic acid, this compound could serve as a monomer or a modifying agent in the synthesis of advanced polymers and other materials with tailored properties. Its aromatic core provides rigidity, while the fluorinated tail can impart hydrophobicity and other desirable surface characteristics.

Outlook for Future Research and Applications

The future for this compound appears to be one of potential exploration and application-driven research. A crucial area for future investigation would be the systematic exploration of its derivatives and their biological activities. Synthesizing a library of compounds derived from this acid and screening them for various therapeutic targets could uncover novel drug leads.

Further research into the polymerization of this compound or its use as an additive in existing polymer systems could lead to the development of new materials with enhanced performance characteristics. Investigating its liquid crystalline properties or its utility in the formulation of specialty coatings and lubricants could also be fruitful avenues of research. As the demand for high-performance materials and more effective pharmaceuticals continues to grow, the unique combination of properties offered by this compound makes it a compound of interest for further scientific inquiry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves introducing the tetrafluoroethoxy group via nucleophilic aromatic substitution. For example, a nitro or halogen substituent on benzoic acid can be replaced by reacting with 1,1,2,2-tetrafluoroethanol under acidic or basic conditions. Similar methods are used for nitro-substituted tetrafluoroethoxy benzene derivatives, where controlled nitration and substitution steps are critical . Optimization of reaction temperature and solvent polarity (e.g., using sulfuric acid as a catalyst) can enhance yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm the presence of the tetrafluoroethoxy group and aromatic protons .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 238.1358 (CHFO) validate the molecular formula .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight containers at 0–6°C to prevent hydrolysis of the tetrafluoroethoxy group. Degradation pathways may involve cleavage of the ether bond under prolonged exposure to moisture .

Advanced Research Questions

Q. What strategies are effective for optimizing the yield of this compound under varying reaction conditions?

- Methodological Answer :

- Catalyst Screening : Palladium or copper catalysts improve coupling efficiency in aromatic substitution reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the tetrafluoroethoxy group .

- Temperature Control : Reactions performed at 60–80°C balance reactivity and side-product formation .

Q. How does the tetrafluoroethoxy group influence the compound’s electronic properties and reactivity?

- Methodological Answer : The strong electron-withdrawing effect of the tetrafluoroethoxy group reduces electron density on the aromatic ring, directing electrophilic substitution to specific positions. Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict regioselectivity .

Q. What are the known biological targets or activities associated with this compound?

- Methodological Answer : Fluorinated benzoic acids are often investigated for enzyme inhibition (e.g., cyclooxygenase-2) or antimicrobial activity. Assays such as MIC (Minimum Inhibitory Concentration) testing against bacterial models (e.g., E. coli) and molecular docking studies with target proteins are recommended .

Q. How to resolve contradictions in reported biological activities of fluorinated benzoic acid derivatives?

- Methodological Answer :

- Comparative Studies : Use identical assay conditions (pH, solvent, concentration) to eliminate variability .

- Meta-Analysis : Cross-reference data from PubChem and EPA DSSTox to identify trends in structure-activity relationships .

Q. What role does the tetrafluoroethoxy substituent play in the compound’s interaction with biomolecules?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.